N-ω-hydroxytriacontanoyl-D-erythro-Sphingosine (w-OH C30 ceramide (d18:1/30:0)) is a bioactive sphingolipid found in the stratum corneum layer of mammalian epidermis. w-OH C30 Ceramide (d18:1/30:0) is vital to skin barrier functions and has a role in maturation of epidermis cells of the spermatozoa/testes. w-OH C30 Ceramide (d18:1/30:0) deficiency causes defective skin-water permeability barrier function and neonatal lethality in elongation of very long chain fatty acids-4 (ELOVL4) deficient mice.
N-omega-hydroxytriacontanoyl-D-erythro-sphingosine
CAS No.: 457100-08-2
Cat. No.: VC0163453
Molecular Formula: C48H95NO4
Molecular Weight: 750.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 457100-08-2 |
|---|---|
| Molecular Formula | C48H95NO4 |
| Molecular Weight | 750.3 |
| IUPAC Name | N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-30-hydroxytriacontanamide |
| Standard InChI | InChI=1S/C48H95NO4/c1-2-3-4-5-6-7-8-24-27-30-33-36-39-42-47(52)46(45-51)49-48(53)43-40-37-34-31-28-25-22-20-18-16-14-12-10-9-11-13-15-17-19-21-23-26-29-32-35-38-41-44-50/h39,42,46-47,50-52H,2-38,40-41,43-45H2,1H3,(H,49,53)/b42-39+/t46-,47+/m0/s1 |
| Standard InChI Key | KSVODRGOBYCXKF-HFBOQBPWSA-N |
| SMILES | CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
N-omega-Hydroxytriacontanoyl-D-erythro-sphingosine consists of two primary structural components that define its molecular architecture:
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D-erythro-sphingosine backbone: This component comprises an 18-carbon aliphatic chain with an amino group at C2, hydroxyl groups at C1 and C3, and a trans-double bond at C4 .
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N-omega-hydroxytriacontanoyl fatty acid: This is a 30-carbon fatty acid chain with a hydroxyl group at the terminal (omega) position, connected to the sphingosine backbone via an amide bond formed with the C2 amino group of sphingosine .
The resulting molecular structure represents a ceramide with a hydroxylated very-long-chain fatty acid component, which confers distinctive physicochemical properties to the molecule.
Physical and Chemical Properties
Based on the structural characteristics of N-omega-Hydroxytriacontanoyl-D-erythro-sphingosine, the following physicochemical properties can be established:
| Property | Description |
|---|---|
| Molecular Formula | C48H95NO4 (approximate) |
| Molecular Weight | Approximately 750-760 g/mol |
| Physical State | Solid at room temperature |
| Solubility | Poorly soluble in water; soluble in organic solvents (chloroform, methanol, DMSO) |
| Stereochemistry | Contains D-erythro configuration (2S,3R) at the sphingosine base |
| Functional Groups | Amide bond, primary and secondary hydroxyl groups, terminal hydroxyl group, trans-double bond |
| Storage Conditions | Typically stored at -20°C to prevent degradation |
Stereochemical Significance
The D-erythro configuration of the sphingosine backbone in N-omega-Hydroxytriacontanoyl-D-erythro-sphingosine represents the naturally occurring stereoisomer. The Matreya catalog identifies four possible stereoisomers of sphingosine: D-erythro (2S,3R), L-erythro (2R,3S), D-threo (2R,3R), and L-threo (2S,3S) . This stereochemical specificity is critically important for biological activity, as demonstrated by research showing that D-erythro-sphingosine lowers HMG-CoA reductase activity in CHO-K1 cells, while L-threo-sphingosine shows no comparable effect under identical experimental conditions .
Synthesis and Analysis
Methods of Synthesis
The synthesis of N-omega-Hydroxytriacontanoyl-D-erythro-sphingosine would typically follow established protocols for ceramide production, involving the N-acylation of sphingosine with an appropriate fatty acid derivative. A general synthetic approach would likely involve:
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Procurement or synthesis of D-erythro-sphingosine as the base component, available commercially from sources such as Matreya LLC .
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Preparation of omega-hydroxytriacontanoic acid or its activated derivative (typically an acid chloride or N-hydroxysuccinimide ester).
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Formation of the amide bond via condensation reaction between the amine group of sphingosine and the carboxyl group of the activated fatty acid.
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Purification of the final product using chromatographic techniques such as silica gel column chromatography.
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Verification of structure and purity using analytical methods described below.
Analytical Techniques for Identification
Several complementary analytical techniques are employed for the identification and characterization of N-omega-Hydroxytriacontanoyl-D-erythro-sphingosine:
Biological Activity and Functions
Structure-Activity Relationships
The biological activity of N-omega-Hydroxytriacontanoyl-D-erythro-sphingosine would be expected to depend critically on both its stereochemical configuration and its unique structural features:
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Stereochemical Specificity: Research has demonstrated that D-erythro-sphingosine significantly lowers HMG-CoA reductase activity, whereas L-threo-sphingosine has no effect under the same experimental conditions . This indicates that the stereochemistry of the sphingosine backbone is a critical determinant of biological activity.
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Omega-Hydroxyl Functionality: The presence of a terminal hydroxyl group on the fatty acid chain represents a distinctive feature that may enable specific molecular interactions or participate in hydrogen bonding networks, potentially conferring unique biological properties compared to non-hydroxylated ceramides.
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Chain Length Effects: The 30-carbon fatty acid component places this compound among the very-long-chain ceramides, which may influence its membrane localization and biophysical properties in cellular environments.
Research Applications
Biochemical Research Applications
N-omega-Hydroxytriacontanoyl-D-erythro-sphingosine has several potential applications in fundamental biochemical research:
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Lipid Metabolism Studies: Given the demonstrated ability of D-erythro-sphingosine to influence HMG-CoA reductase activity , this compound may serve as a valuable tool for investigating the interrelationship between sphingolipid metabolism and cholesterol biosynthesis.
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Membrane Biophysics: The unique structural features of this compound make it potentially useful for studies of membrane organization, fluidity, and domain formation.
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Sphingolipid Signaling Pathways: As a specialized ceramide, this compound could be employed in investigations of ceramide-mediated signaling cascades and their roles in cellular processes such as differentiation, apoptosis, and stress responses.
Future Research Directions
Structure-Function Relationship Studies
Further investigation into the structure-function relationships of N-omega-Hydroxytriacontanoyl-D-erythro-sphingosine should focus on:
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Detailed analysis of how the omega-hydroxyl group influences membrane insertion, orientation, and interactions with other membrane components.
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Comparative studies with non-hydroxylated ceramides to determine the specific contributions of the terminal hydroxyl group to biological activity.
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Investigation of potential hydrogen bonding networks involving the omega-hydroxyl group and their impact on molecular packing and membrane organization.
Metabolic and Signaling Pathway Elucidation
Building on the known effects of D-erythro-sphingosine on HMG-CoA reductase activity , future research should explore:
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The specific mechanisms by which N-omega-Hydroxytriacontanoyl-D-erythro-sphingosine might influence lipid metabolism.
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Potential interactions with enzymes involved in cholesterol biosynthesis and sphingolipid metabolism.
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Signal transduction pathways that may be modulated by this specialized ceramide and their downstream cellular effects.
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